tert-Butyl 9-azaspiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-9-carboxylate
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Overview
Description
tert-Butyl 9-azaspiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-9-carboxylate is a complex organic compound with the molecular formula C14H23NO3. This compound is notable for its unique spirocyclic structure, which includes an azaspiro ring system fused with an oxirane ring. The tert-butyl group attached to the nitrogen atom adds to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 9-azaspiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-9-carboxylate typically involves multiple steps. One common method starts with the preparation of the bicyclo[3.3.1]nonane core, followed by the introduction of the azaspiro and oxirane rings. The tert-butyl group is then introduced through a tert-butylation reaction. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 9-azaspiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to open the oxirane ring, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 9-azaspiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-9-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 9-azaspiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-9-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 9-azaspiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-9-carboxylate
- tert-Butyl 9-azaspiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-9-carboxamide
- tert-Butyl 9-azaspiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-9-carboxylate methyl ester
Uniqueness
The uniqueness of tert-Butyl 9-azaspiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-9-carboxylate lies in its spirocyclic structure and the presence of both an azaspiro and oxirane ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
tert-Butyl 9-azaspiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-9-carboxylate is a complex organic compound with a unique bicyclic structure, characterized by its molecular formula C14H23NO3 and a molar mass of approximately 253.34 g/mol . The compound's structural features, including a tert-butyl group, an azaspiro framework, and an oxirane moiety, suggest potential biological activities that merit detailed exploration.
Chemical Structure
The compound's structure can be represented as follows:
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 2361608-72-0 |
Molecular Formula | C₁₄H₂₃NO₃ |
Molecular Weight | 253.34 g/mol |
Synthesis Methods
The synthesis of this compound can be achieved through various organic chemistry techniques, including asymmetric synthesis and cyclization reactions. Detailed protocols are available in specialized literature .
Biological Activity
Research into the biological activity of this compound has primarily focused on its pharmacological potential due to its structural similarities with known bioactive molecules.
The biological mechanisms through which this compound may exert its effects include:
- Receptor Interaction : Potential interactions with neurotransmitter receptors due to its structural analogies to other psychoactive compounds.
- Enzyme Inhibition : Possible inhibition of enzymes involved in metabolic pathways, similar to other azaspiro compounds known for their inhibitory properties.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that compounds with similar bicyclic structures exhibit significant cytotoxic effects against various cancer cell lines . The specific activity of this compound remains to be fully elucidated but may follow similar patterns.
- Neuropharmacological Effects : Research indicates that azaspiro compounds can influence neurological pathways, potentially acting as modulators for neurotransmitter systems . This suggests that further investigation into the neuropharmacological properties of this compound could yield valuable insights.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Compound Name | CAS Number | Structural Features |
---|---|---|
Tert-butyl 8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-8-carboxylate | 918441-60-8 | Similar bicyclic structure with different ring positioning |
Tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate | 1209319-87-8 | Contains an oxo group and diazaspiro structure |
Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate | 240401-27-8 | Features an oxa linkage and distinct spiro arrangement |
Properties
IUPAC Name |
tert-butyl spiro[9-azabicyclo[3.3.1]nonane-3,2'-oxirane]-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(16)15-10-5-4-6-11(15)8-14(7-10)9-17-14/h10-11H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URSUJPSNMYNVKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CC3(C2)CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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